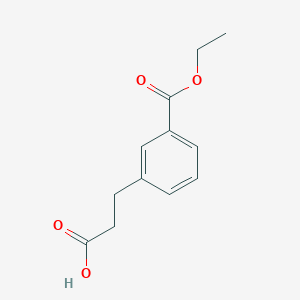
Benzenepropanoic acid, 3-(ethoxycarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 3-(ethoxycarbonyl)-, typically involves the esterification of phenylpropanoic acid derivatives. One common method is the reaction of phenylpropanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of benzenepropanoic acid, 3-(ethoxycarbonyl)-, can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzenepropanoic acid, 3-(ethoxycarbonyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Benzenepropanoic acid, 3-(ethoxycarbonyl)-, has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenepropanoic acid, 3-(ethoxycarbonyl)-, involves its ability to form stable boronic esters. These esters can interact with various molecular targets, such as enzymes or receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Phenylpropanoic acid: A simpler derivative without the ethoxycarbonyl group.
Benzenepropanoic acid, 3-borono-, ethyl ester: Another boronic acid derivative with similar reactivity.
3-Phenylpropionic acid: A monocarboxylic acid with a phenyl group at the third position.
Uniqueness: Benzenepropanoic acid, 3-(ethoxycarbonyl)-, is unique due to its ethoxycarbonyl group, which enhances its reactivity and allows for the formation of more complex boronic esters. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(3-ethoxycarbonylphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)10-5-3-4-9(8-10)6-7-11(13)14/h3-5,8H,2,6-7H2,1H3,(H,13,14) |
InChI Key |
KDDKCZMMPJTAFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















